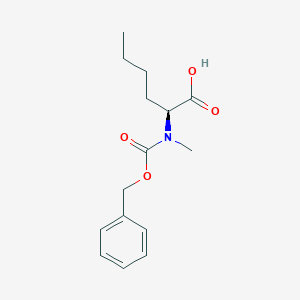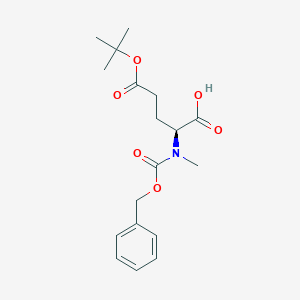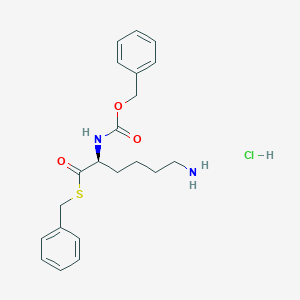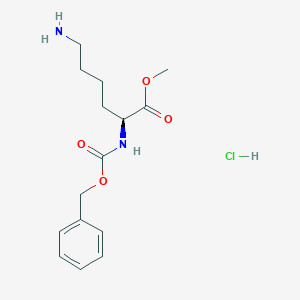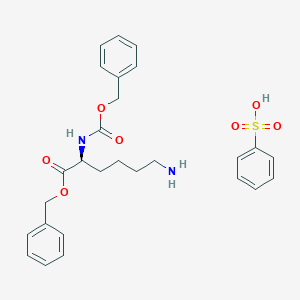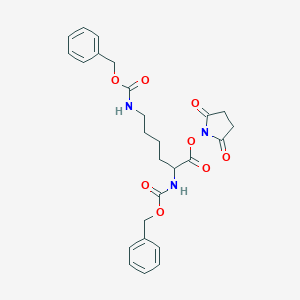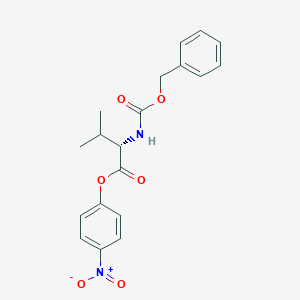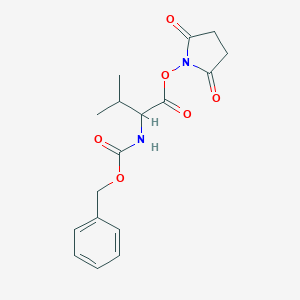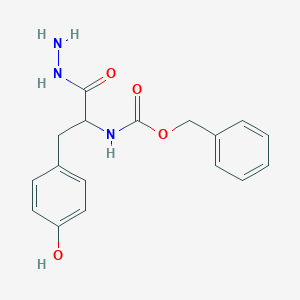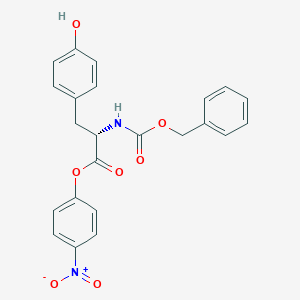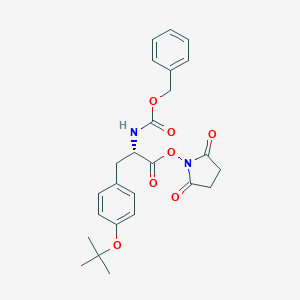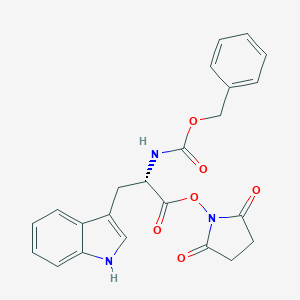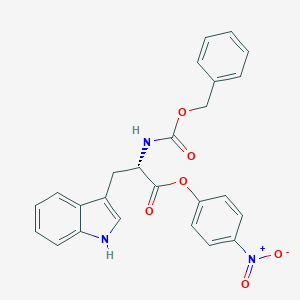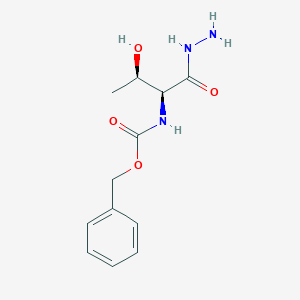
Z-Leu-OH DCHA
説明
Z-Leu-OH DCHA is a derivative of the amino acid leucine . It is used in the field of peptide synthesis .
Molecular Structure Analysis
The molecular formula of Z-Leu-OH DCHA is C26H42N2O4 . The molecular weight is 446.6 . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
Z-Leu-OH DCHA has a molecular weight of 446.623 . The boiling point is 442.8ºC at 760 mmHg . The exact density is not available, but it is approximately 1.2±0.1 g/cm3 . The flash point is 221.6±26.8 °C .科学的研究の応用
Carbodiimide-Mediated Couplings
A study explored carbodiimide-mediated couplings of Z-Pro-D-Leu-OH with benzoaza-15-crown-5. This research highlighted the use of Z-Leu-OH DCHA in high-performance liquid chromatography to understand racemization during the preparation of these compounds. The study suggested the impact of additives like HOBT on the process, which is crucial for the development of peptides and related compounds (Kulikov, Basok, & Lukyanenko, 2009).
Thermal Chemiluminescence in Amino Acids
Research on the thermal chemiluminescence spectra of the dicyclohexylamine (DCHA) salts of various amino acids including glycine and alanine was conducted. This study is relevant as it discusses the luminescent properties of DCHA salts, providing insights into the chemical behavior of Z-Leu-OH DCHA in different conditions. It revealed how molecular structures like CH3 and OH groups influence the emission characteristics, an aspect essential in spectroscopy and molecular analysis (Yamada et al., 2012).
Photocatalytic Applications
A study on the fabrication of a Z-scheme heterojunction photocatalyst mentioned the potential application of compounds like Z-Leu-OH DCHA in photocatalysis. This research is significant for understanding the role of such compounds in enhancing photocatalytic performance, crucial in environmental applications like water reduction and pollutant degradation (Ali et al., 2020).
Role in Peptide Conformation
The conformational properties of peptides containing Z-Leu-OH DCHA were studied. This research sheds light on the molecular structure and behavior of peptides with the incorporation of Z-Leu-OH DCHA, which is fundamental in the field of biochemistry and peptide synthesis (Toniolo et al., 1994).
Enhanced Ozonation Process
Research involving the use of Z-Leu-OH DCHA in enhanced ozonation processes for the degradation of certain acids in aqueous solutions was conducted. This study is important for understanding the environmental applications of Z-Leu-OH DCHA, particularly in water treatment and pollutant degradation (Zhai et al., 2010).
Infrared Spectroscopy of Peptides
A study on the gas phase IR spectra of tri-peptide Z-Pro-Leu-Gly focused on the effect of C-terminal amide capping on secondary structure. This research is relevant as it provides insights into the structural dynamics of peptides containing Z-Leu-OH DCHA, significant in the field of spectroscopy and peptide research (Chakraborty et al., 2012).
Safety And Hazards
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOULZFSGIVQTHX-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-OH.DCHA | |
CAS RN |
53363-87-4 | |
| Record name | L-Leucine, N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53363-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(benzyloxycarbonyl)-L-leucine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



